4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂OS. It belongs to the class of benzothiadiazepines, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol typically involves the reaction of 2-sulfanylbenzohydrazide with 1,4-dithiane-2,5-diol. This reaction is carried out in methanol in the presence of a catalytic amount of sodium hydroxide at 25°C, leading to the formation of the desired compound in a yield of 55% .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiadiazepines .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
- 1,2,5-Benzothiadiazepin-3-ol
- 2,3-Dihydro-1,4-benzoxathiine
- 1,3,4-Benzothiadiazepine derivatives
Comparison: 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiadiazepines, it exhibits different reactivity and potential therapeutic applications, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
921617-15-4 |
---|---|
Molekularformel |
C10H12N2OS |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
4-ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol |
InChI |
InChI=1S/C10H12N2OS/c1-2-7-10(13)12-14-9-6-4-3-5-8(9)11-7/h3-6,10,12-13H,2H2,1H3 |
InChI-Schlüssel |
CKXJNOGSQDLISM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2SNC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.